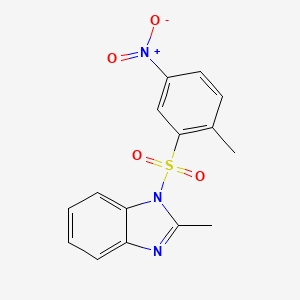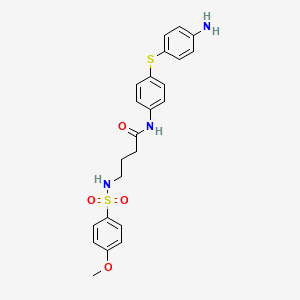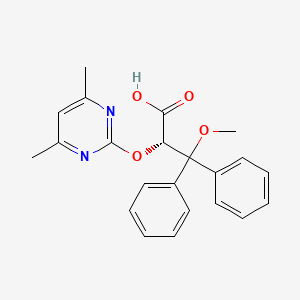
Ambrisentan
Übersicht
Beschreibung
Ambrisentan ist ein selektiver Endothelin-Rezeptor-Antagonist, der hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. Es ist bekannt für seine Fähigkeit, die Wirkung von Endothelin zu blockieren, einem Peptid, das Blutgefäße verengt und den Blutdruck erhöht. Durch die Hemmung von Endothelin trägt this compound zur Entspannung der Blutgefäße bei, wodurch der Blutdruck gesenkt und die Durchblutung verbessert wird .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere wichtige Schritte:
Benzyl-Schutzreaktion: Dieser Schritt beinhaltet den Schutz der Hydroxylgruppe mit einer Benzylgruppe.
Kondensationsreaktion: Der geschützte Zwischenprodukt unterliegt einer Kondensationsreaktion, um das gewünschte Produkt zu bilden.
Debenzylierungsreaktion: Die Benzyl-Schutzgruppe wird durch katalytische Hydrierung entfernt, die umweltfreundlich und einfach zu handhaben ist.
Für die industrielle Produktion wird der Prozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Rohprodukt wird typischerweise aus einem Methanol/Wasser-Gemisch umkristallisiert, um hochreines this compound zu erhalten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.
Biologie: Forscher verwenden this compound, um die Rolle von Endothelin in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: this compound wird umfassend auf sein therapeutisches Potenzial bei der Behandlung der pulmonalen arteriellen Hypertonie und anderer Herz-Kreislauf-Erkrankungen untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Blockierung des Endothelin-Typ-A-Rezeptors. Endothelin ist ein starkes Vasokonstriktor, das eine Schlüsselrolle bei der Pathogenese der pulmonalen arteriellen Hypertonie spielt. Durch die Hemmung des Endothelin-Typ-A-Rezeptors verhindert this compound, dass Endothelin an seinen Rezeptor bindet, was zu einer Vasodilatation und einer reduzierten glatten Muskelzellproliferation führt .
Vorbereitungsmethoden
The synthesis of ambrisentan involves several key steps:
Benzyl Protection Reaction: This step involves the protection of the hydroxyl group using a benzyl group.
Condensation Reaction: The protected intermediate undergoes a condensation reaction to form the desired product.
Debenzylation Reaction: The benzyl protecting group is removed using catalytic hydrogenation, which is environmentally friendly and easy to handle.
For industrial production, the process is optimized to ensure high yield and purity. The crude product is typically recrystallized using a methanol/water mixed solvent to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Ambrisentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ambrisentan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Researchers use this compound to investigate the role of endothelin in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Wirkmechanismus
Ambrisentan exerts its effects by selectively blocking the endothelin type A receptor. Endothelin is a potent vasoconstrictor that plays a key role in the pathogenesis of pulmonary arterial hypertension. By inhibiting the endothelin type A receptor, this compound prevents endothelin from binding to its receptor, leading to vasodilation and reduced smooth muscle proliferation .
Vergleich Mit ähnlichen Verbindungen
Ambrisentan wird häufig mit anderen Endothelin-Rezeptor-Antagonisten wie Bosentan und Macitentan verglichen. Während alle drei Verbindungen auf Endothelin-Rezeptoren abzielen, ist this compound einzigartig in seiner Selektivität für den Endothelin-Typ-A-Rezeptor, was zu seinem Wirksamkeits- und Sicherheitsprofil beiträgt. Bosentan hingegen ist ein dualer Endothelin-Rezeptor-Antagonist, und Macitentan hat eine ähnliche duale Wirkung, aber mit einer längeren Halbwertszeit .
Ähnliche Verbindungen
- Bosentan
- Macitentan
- Sitaxentan (vom Markt genommen)
Die Selektivität von this compound für den Endothelin-Typ-A-Rezeptor macht es zu einer bevorzugten Wahl für Patienten, die eine gezielte Therapie mit weniger Nebenwirkungen benötigen .
Eigenschaften
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046282 | |
| Record name | Ambrisentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH. | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ETA) and endothelin type B (ETB) receptors in vascular smooth muscle and endothelium. ETA-mediated actions include vasoconstriction and cell proliferation, whereas ETB predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance. In patients with pulmonary arterial hypertension, ET-1 levels are increased and correlate with increased right arterial pressure and severity of disease. Ambrisentan is one of several newly developed vasodilator drugs that selectively target the endothelin type A (ETA) receptor, inhibiting its action and preventing vasoconstriction. Selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation. Endothelin type B (ETB) receptor function is not significantly inhibited, and nitric oxide and prostacyclin production, cyclic GMP- and cyclic AMP-mediated vasodilation, and endothelin-1 (ET-1) clearance is preserved. | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
177036-94-1 | |
| Record name | Ambrisentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177036-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambrisentan [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177036941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambrisentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBRISENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW6NV07QEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
165-168 °C | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


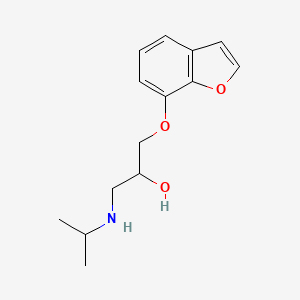

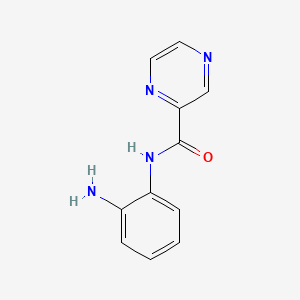
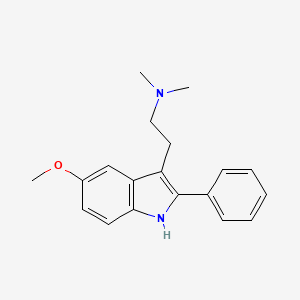

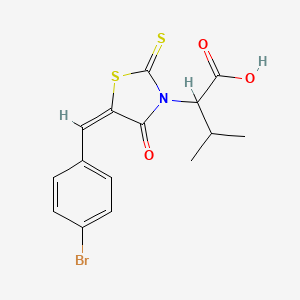
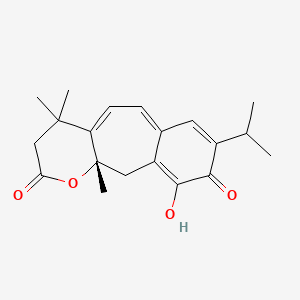
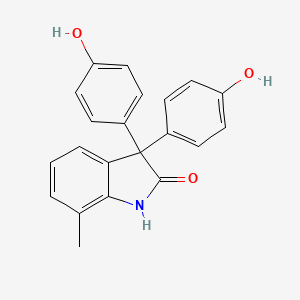
![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)
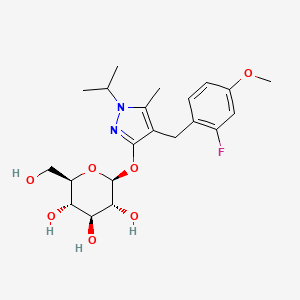
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)
